molecular formula C14H27BO2 B064396 trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane CAS No. 170942-79-7

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane

Cat. No.: B064396
CAS No.: 170942-79-7
M. Wt: 238.18 g/mol
InChI Key: KQTOSGTXAFJZSJ-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane typically involves the reaction of 1-octenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOSGTXAFJZSJ-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420707
Record name trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-55-1
Record name trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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